
N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a cyclopropylmethyl group and a dihydrobenzofuran moiety, suggests potential biological activity and utility in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-6-yl)urea typically involves the reaction of cyclopropylmethylamine with 2,3-dihydro-1-benzofuran-6-isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors. The specific methods would depend on the desired scale and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an amine derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible development as a pharmaceutical agent due to its unique structure.
Industry: Use in the development of new materials or agricultural chemicals.
Mécanisme D'action
The mechanism of action of N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-6-yl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The cyclopropylmethyl and dihydrobenzofuran groups could play a role in binding to the target molecules, influencing the compound’s efficacy and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-6-yl)carbamate
- N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-6-yl)thiourea
- N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-6-yl)amide
Uniqueness
N-(Cyclopropylmethyl)-N-(2,3-dihydro-1-benzofuran-6-yl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be leveraged in the design of new drugs or materials with tailored properties.
Propriétés
Numéro CAS |
61070-41-5 |
|---|---|
Formule moléculaire |
C13H16N2O2 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
1-(cyclopropylmethyl)-1-(2,3-dihydro-1-benzofuran-6-yl)urea |
InChI |
InChI=1S/C13H16N2O2/c14-13(16)15(8-9-1-2-9)11-4-3-10-5-6-17-12(10)7-11/h3-4,7,9H,1-2,5-6,8H2,(H2,14,16) |
Clé InChI |
CJMOSAKLZVEAKN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CN(C2=CC3=C(CCO3)C=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


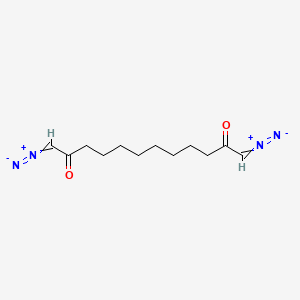
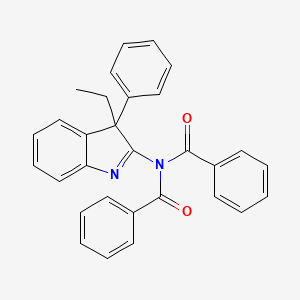
![N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide](/img/structure/B14595135.png)
![Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide](/img/structure/B14595138.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide](/img/structure/B14595139.png)
![2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14595147.png)
![[(2-Cyanoethyl)sulfanyl]acetyl chloride](/img/structure/B14595148.png)
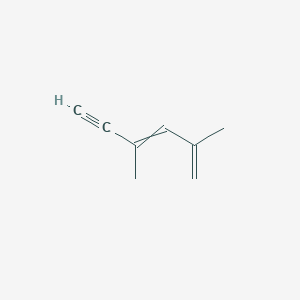

![Methyl 2-{[(benzyloxy)carbonyl]amino}but-2-enoate](/img/structure/B14595157.png)
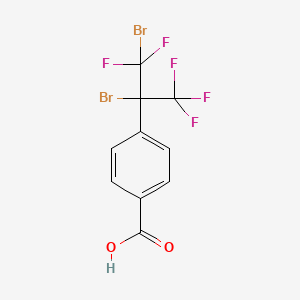
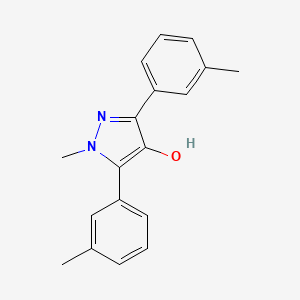
![[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetic acid](/img/structure/B14595182.png)

